Boc-L-homophenylalanine
Overview
Description
Boc-L-homophenylalanine is a white powder . It is a useful reagent for organic synthesis and other chemical processes . It is used in the preparation of piperidine-containing peptidyl proteasome inhibitors .
Synthesis Analysis
Boc-L-homophenylalanine is synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular formula of Boc-L-homophenylalanine is C15H21NO4 . The molecular weight is 279.33 .Chemical Reactions Analysis
The Boc group in Boc-L-homophenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis
Boc-L-homophenylalanine has a melting point of 76-80°C . It is soluble in methanol . The optical rotation is [α]20/D +6.5±1°, c = 2% in ethanol .Scientific Research Applications
Biochemical Research : Boc-L-homophenylalanine was used as a protected derivative in a study involving photoactivatable analogs of phenylalanine to acylate adenosine derivatives. This research demonstrated biological activity in a misaminoacylated tRNA, highlighting its potential use in biochemical and genetic studies (Baldini et al., 1988).
Enzyme Engineering : A study developed variants of Escherichia coli aspartate aminotransferase for the simultaneous synthesis of L-homophenylalanine and other compounds, indicating its use in enzyme engineering and biocatalysis (Lo et al., 2009).
Chemical Synthesis : L-homophenylalanine has been synthesized using a process known as native chemical ligation, which is crucial in peptide synthesis and drug development (Crich & Banerjee, 2007).
Biocatalysis and Drug Production : The compound has been identified as a versatile pharmaceutical intermediate, particularly in producing L-homophenylalanine via biocatalytic methods. This is significant in the synthesis of drugs for hypertension and heart failure management (Li & Liao, 2014); (Ahmad, Oh & Shukor, 2009).
Amino Acid Synthesis : It has been used in the synthesis of optically pure non-protein α-amino acids, showcasing its role in expanding the diversity of amino acids available for research and pharmaceutical applications (Sasaki, Hashimoto & Potier, 1987).
Polypeptide and Peptide Synthesis : Boc-L-homophenylalanine has been utilized in the synthesis of cationic methacrylate polymers containing chiral amino acid moieties, indicating its role in advanced materials science and polymer chemistry (Kumar, Roy & De, 2012).
Safety And Hazards
Future Directions
Over the past decade, L-homophenylalanine is extensively used in the pharmaceutical industry as a precursor for the production of angiotensin-converting enzyme (ACE) inhibitor . This compound possesses significant clinical application in the management of hypertension and congestive heart failure (CHF) . The future prospects of developing an integrated membrane bioreactor system with improved performance for L-homophenylalanine production are envisaged .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODLPJUFHPVQP-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427007 | |
Record name | Boc-L-homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-homophenylalanine | |
CAS RN |
100564-78-1 | |
Record name | Boc-L-homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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